molecular formula C12H12O7S B2403582 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid CAS No. 307552-20-1

3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid

Cat. No.: B2403582
CAS No.: 307552-20-1
M. Wt: 300.28
InChI Key: ISQBUDLXCVRHGK-UHFFFAOYSA-N
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Description

The compound is a benzofuran derivative with ethoxycarbonyl, hydroxy, methyl, and sulfonic acid groups. Benzofurans are heterocyclic compounds, and the various functional groups attached to it could give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran core would consist of a fused benzene and furan ring. The ethoxycarbonyl, hydroxy, methyl, and sulfonic acid groups would be attached to this core at the 3rd, 5th, 2nd, and 6th positions respectively .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds participate in a variety of reactions. For instance, carboxylic acids can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, carboxylic acids are weak acids and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons .

Scientific Research Applications

Antioxidant Capacity Assays

The compound participates in ABTS radical cation-based assays, notably used for measuring antioxidant capacity. Certain antioxidants can form coupling adducts with ABTS radical cations, a reaction particularly relevant for phenolic antioxidants. These assays are instrumental in evaluating the antioxidant system changes during storage and processing of various products. However, the specificity of coupling reactions and the relevance of oxidative products in these assays require further investigation (Ilyasov et al., 2020).

Nitrile-Stabilized Carbanions in Organic Synthesis

The compound is involved in the reactions of nitrile-stabilized carbanions, which are pivotal in organic synthesis. The reactions of these carbanions with carbon electrophiles are crucial, and the compound's derivatives are significant in this context. However, certain derivatives like those from active methylene compounds are not included in this scope. The review offers insights into the reactions based on the nature of substituents attached to the carbanion center (Arseniyadis et al., 1984).

Enzymatic Treatment of Organic Pollutants

The compound's derivatives are crucial in the enzymatic treatment of various organic pollutants in wastewater. It serves as a redox mediator, enhancing the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The combined enzyme-redox mediator systems are significant for treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Pharmaceutical Research and Analysis

In the pharmaceutical domain, derivatives of the compound are essential in the analysis and control of potential genotoxic impurities in new active pharmaceutical ingredients (APIs). Sulfonic acids, to which the compound is related, are significant as reagents, catalysts, and counter-ions in drug substance synthesis. This review sheds light on the evolution of analytical methods for sulfonate esters and the challenges in developing robust analytical techniques for their trace determination (Elder et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a catalyst, it might facilitate reactions by providing a suitable environment for the reaction to occur .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields such as pharmaceuticals, materials science, and catalysis .

Properties

IUPAC Name

3-ethoxycarbonyl-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O7S/c1-3-18-12(14)11-6(2)19-9-5-10(20(15,16)17)8(13)4-7(9)11/h4-5,13H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQBUDLXCVRHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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